2-氨基-4-氧代-4-苯基丁酸

描述

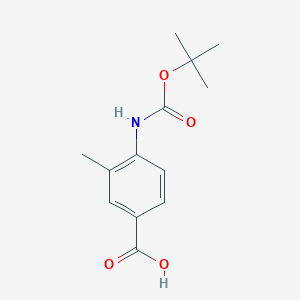

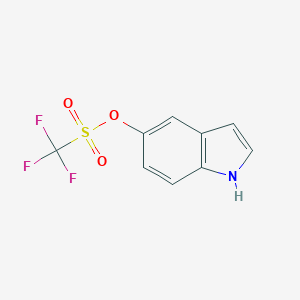

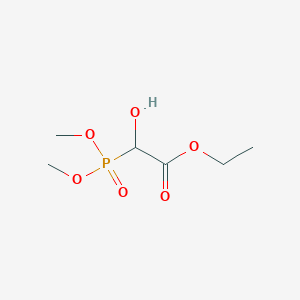

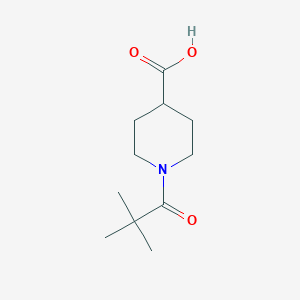

Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone.

科学研究应用

药物合成与药物开发

- 应用: 它作为生产血管紧张素转化酶抑制剂的前体,血管紧张素转化酶抑制剂对于控制高血压和心力衰竭至关重要。 研究人员探索了它在制备手性® -2-羟基-4-苯基丁酸(l-高苯丙氨酸)方面的应用,它是某些药物的构建单元 .

生物催化与酶促反应

- 实例: 苯丙氨酸脱氢酶 (PheDH) 催化前手性 2-氧代-4-苯基丁酸 (2-OPBA) 的直接还原胺化,生成 l-高苯丙氨酸。 该方法经济高效,且对环境友好 .

晶体学与多晶型研究

材料科学与晶体工程

作用机制

Target of Action

It has been found to inhibit the 1,4-dihydroxy-2-naphthoyl-coa synthase (menb) from the menaquinone biosynthesis pathway in mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target through a series of oxidation reactions . The total reaction is second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .

Biochemical Pathways

The compound is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . It acts as an inhibitor of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that the compound is unstable in solution and eliminates to form the corresponding 4-oxo-4-phenylbut-2-enoates that then react with coa in situ to form nanomolar inhibitors of menb .

Result of Action

The compound’s action results in the inhibition of the MenB enzyme, which is a key player in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition can potentially disrupt the normal functioning of the pathway, affecting the organism’s ability to synthesize menaquinone .

Action Environment

It’s known that the compound’s reactivity can be influenced by the ph of the solution . The oxidation rate increases linearly with [H+], indicating that the compound’s action can be influenced by the acidity of the environment .

生化分析

Biochemical Properties

The role of 2-amino-4-oxo-4-phenylbutanoic acid in biochemical reactions is quite intriguing. It is involved in the direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid, catalyzed by phenylalanine dehydrogenase . This reaction is highly attractive in the synthesis of the pharmaceutical chiral building block l-homophenylalanine .

Cellular Effects

It is known that its biochemical reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-4-oxo-4-phenylbutanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with phenylalanine dehydrogenase in the process of reductive amination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-4-oxo-4-phenylbutanoic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of 2-amino-4-oxo-4-phenylbutanoic acid can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine dehydrogenase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-amino-4-oxo-4-phenylbutanoic acid within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand its effects on localization or accumulation.

Subcellular Localization

The subcellular localization of 2-amino-4-oxo-4-phenylbutanoic acid and its effects on activity or function are areas of active research. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-amino-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCVKLRAOSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328636 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-92-3 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)